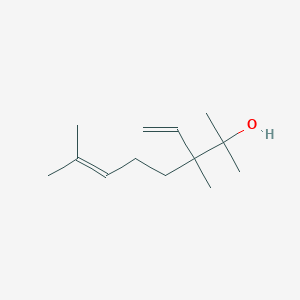
3-Ethenyl-2,3,7-trimethyloct-6-EN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol is an organic compound with the molecular formula C13H24O. It is a branched hydrocarbon with a hydroxyl group (-OH) attached to the second carbon atom. This compound is part of the alcohol family and is characterized by its unique structure, which includes multiple methyl groups and a double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3,7-trimethyloct-6-en-2-one, with an ethenyl group. This reaction typically requires a strong base, such as sodium hydride (NaH), and an appropriate solvent, like tetrahydrofuran (THF), under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the addition of the ethenyl group to the precursor molecule. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or other halogenating agents.
Major Products Formed
Oxidation: Formation of 3-ethenyl-2,3,7-trimethyloct-6-en-2-one.
Reduction: Formation of 3-ethenyl-2,3,7-trimethyloctane.
Substitution: Formation of 3-ethenyl-2,3,7-trimethyloct-6-en-2-chloride.
Applications De Recherche Scientifique
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethenyl-3,7-dimethyloct-6-en-2-ol: Similar structure but with different methyl group positions.
2,3,7-Trimethyloct-6-en-1-ol: Similar backbone but with the hydroxyl group at a different position.
Uniqueness
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its combination of ethenyl and hydroxyl groups, along with multiple methyl groups, makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
57256-50-5 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
3-ethenyl-2,3,7-trimethyloct-6-en-2-ol |
InChI |
InChI=1S/C13H24O/c1-7-13(6,12(4,5)14)10-8-9-11(2)3/h7,9,14H,1,8,10H2,2-6H3 |
Clé InChI |
GTRUOFNYMAVISF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)C(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



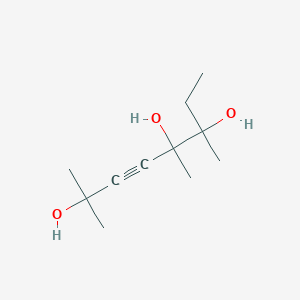
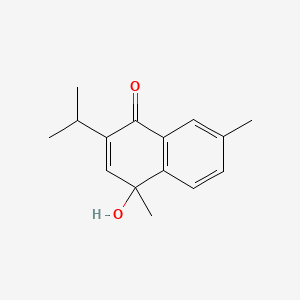

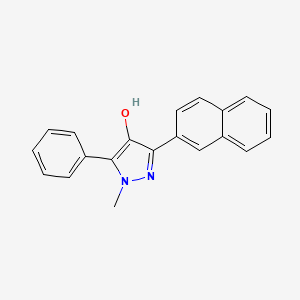
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
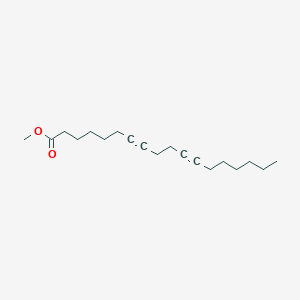
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)

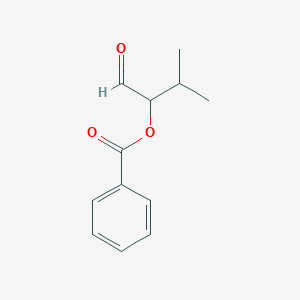

![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
